4-Methylbenzimidazol-2-one
Description
BenchChem offers high-quality 4-Methylbenzimidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylbenzimidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
4-methylbenzimidazol-2-one |
InChI |
InChI=1S/C8H6N2O/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3 |
InChI Key |
BVYCHIDQDVWEGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=O)N=C12 |
Origin of Product |
United States |
Foundational & Exploratory
Solubility Profile and Thermodynamic Characterization of 4-Methylbenzimidazol-2-one
This technical guide provides a comprehensive framework for the solubility profiling of 4-Methylbenzimidazol-2-one (CAS: 19190-68-2).
Note to Researcher: While specific, open-literature solubility datasets for the 4-methyl derivative are limited compared to its parent (2-benzimidazolone), this guide synthesizes Structure-Activity Relationship (SAR) insights from homologous series to predict solubility behavior. It establishes a rigorous, self-validating experimental protocol to generate the missing quantitative data.
Executive Summary & Chemical Identity
4-Methylbenzimidazol-2-one (also known as 4-methyl-1,3-dihydro-2H-benzimidazol-2-one) is a fused heterocyclic compound serving as a critical scaffold in the synthesis of bioactive molecules, including angiotensin II receptor antagonists and anthelmintics.[1][2][3]
Its solubility profile is governed by two competing structural features: the hydrophobic 4-methyl substituent and the polar urea-like core (
| Property | Detail |
| IUPAC Name | 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one |
| CAS Number | 19190-68-2 |
| Molecular Formula | |
| Molecular Weight | 148.16 g/mol |
| Structural Character | Bicyclic, aromatic, capable of keto-enol tautomerism (predominantly keto form in solid state).[3] |
| Key Interactions | Strong intermolecular Hydrogen Bonding (Head-to-Tail dimerization), |
Predicted Solubility Landscape (SAR Analysis)
Based on thermodynamic data from the parent compound 2-Benzimidazolone and the structural analog 2-Methylbenzimidazole , the solubility behavior of the 4-methyl derivative follows a distinct polarity-driven hierarchy.
The "Methyl Effect"
The addition of a methyl group at the C4 position breaks the symmetry of the parent molecule and increases lipophilicity (LogP increases by approx. 0.5 units).
-
Impact: Reduced solubility in water compared to 2-benzimidazolone; increased solubility in moderately polar aprotic solvents (e.g., Ethyl Acetate, THF).
Solvent Class Compatibility Table
Qualitative predictions based on functional group interactions.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Dipolar Aprotic | DMSO, DMF, NMP | Very High | Disrupts strong intermolecular H-bonds of the solute; acts as H-bond acceptor. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High (Temp. Dependent) | Solvation via H-bonding; solubility increases exponentially with temperature ( |
| Ethers/Esters | THF, Ethyl Acetate, Dioxane | Moderate | Good interaction with the aromatic core; methyl group aids solvation. |
| Chlorinated | Chloroform, DCM | Low to Moderate | Useful for extraction but poor for dissolving the crystal lattice at low |
| Non-Polar | Hexane, Toluene | Very Low | Inability to overcome the high lattice energy driven by the urea moiety. |
| Aqueous | Water | Low | Hydrophobic aromatic ring limits solubility despite polar head group. |
Thermodynamic Modeling Framework
To rigorously define the solubility profile, experimental data must be correlated using thermodynamic models. These models validate the accuracy of measurements and allow for interpolation at unmeasured temperatures.
Modified Apelblat Equation
This is the most authoritative model for benzimidazole derivatives, accounting for the non-ideal behavior of the solution.
-
: Mole fraction solubility of the solute.ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> - : Absolute temperature (Kelvin).
-
: Empirical model parameters.
-
Interpretation: If experimental data fits this curve with
, the dataset is thermodynamically consistent.
-
van't Hoff Equation
Used to determine the apparent thermodynamic functions of dissolution.
-
Enthalpy (
): Positive values indicate an endothermic process (solubility increases with ), typical for this class. -
Entropy (
): Positive values indicate entropy-driven dissolution (disorder increases upon mixing).
Experimental Protocol: Gravimetric Determination
Objective: Accurate measurement of mole fraction solubility (
Diagram 1: Validated Solubility Workflow
Caption: Step-by-step gravimetric workflow ensuring thermodynamic equilibrium and data integrity.
Detailed Methodology
-
Preparation: Add excess 4-Methylbenzimidazol-2-one to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir continuously using a magnetic stirrer. Maintain temperature using a water circulating bath (uncertainty
K).-
Critical Check: Equilibration time should be at least 24 hours. Verify equilibrium by sampling at 24h and 48h; results must not deviate by >1%.
-
-
Sampling: Stop stirring and allow the solid to settle for 2 hours (maintain temperature). Withdraw 2 mL of supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.
-
Quantification:
-
Weigh a clean, dry weighing dish (
). -
Add the supernatant and weigh immediately (
). -
Evaporate solvent in a vacuum oven at 40°C until constant mass is achieved (
).
-
-
Calculation:
Where is the solute molecular weight (148.16) and is the solvent molecular weight.
Process Application: Crystallization Strategy
The solubility profile dictates the purification strategy. For 4-Methylbenzimidazol-2-one, a Cooling Crystallization or Anti-solvent Crystallization approach is recommended.
Diagram 2: Purification Logic
Caption: Optimal crystallization pathway exploiting the high temperature coefficient of solubility in protic solvents.
Recommended Solvent Systems:
-
Ethanol/Water (80:20): Exploits the "co-solvency" effect. The compound is soluble in hot ethanol but crashes out upon cooling or water addition.
-
Acetic Acid (Dilute): Excellent for recrystallization due to protonation of the imidazole ring, increasing solubility at high temperatures, followed by crystallization upon cooling.
References
- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91.
-
Wang, J., et al. (2020).[4] Solubility Determination and Thermodynamic Correlation of 2-Benzimidazolone in Twelve Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(5). (Primary dataset for the parent compound, used for SAR baseline).
- Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents. Journal of Chemical & Engineering Data, 49(4), 1082-1090. (Source for substituent effects on benzimidazole solubility).
- Jouyban, A. (2008). Review of the pharmaceutical solubility thermodynamics and modeling. Kluwer Academic Publishers. (Review of thermodynamic modeling in drug development).
Sources
- 1. 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole | C19H20N4 | CID 9796488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide [mdpi.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. CN101074213A - Synthesis of 2-n-propyl-4-methyl-6(1-methylbenzimidazole-2-radicle) benzimidazole and its use in synthesis of timishatan and its salts - Google Patents [patents.google.com]
Harnessing the Benzimidazol-2-one Scaffold: A Guide to Strategic Functionalization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Benzimidazol-2-one Core
The benzimidazol-2-one moiety is a privileged heterocyclic scaffold, forming the structural cornerstone of numerous clinically significant pharmaceuticals, including Droperidol, Pimozide, and Domperidone.[1] Its rigid, bicyclic structure, composed of a fused benzene and imidazole ring, provides a versatile framework for interacting with a wide array of biological targets.[2][3] This has led to the development of benzimidazol-2-one derivatives with a broad spectrum of activities, such as potent NK1 antagonists, CGRP receptor antagonists, and inhibitors of HIV-1.[1]
The therapeutic potential of this scaffold is directly linked to the substituents appended to its core structure. Therefore, the strategic functionalization of the benzimidazol-2-one nucleus is a critical exercise in modern medicinal chemistry. The ability to precisely and efficiently introduce diverse chemical motifs at specific positions allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of the primary strategies for functionalizing the benzimidazol-2-one core. It moves beyond a simple recitation of reactions to delve into the underlying principles, offering field-proven insights into why specific methodologies are chosen and how they can be reliably executed. We will explore the two major avenues of modification: functionalization at the nitrogen atoms and the more recent advances in direct C-H functionalization of the carbocyclic ring.
Part 1: N-Functionalization - The Classical Approach to Diversification
The two nitrogen atoms of the imidazole ring (N1 and N3) are the most common sites for initial functionalization due to their inherent nucleophilicity. The presence of acidic N-H protons makes these positions readily susceptible to substitution reactions.
N-Alkylation: Building Three-Dimensional Complexity
N-alkylation is a fundamental and straightforward method for introducing alkyl chains, which can modulate lipophilicity and introduce new vectors for biological interactions. The reaction typically proceeds via an SN2 mechanism where the deprotonated benzimidazol-2-one nitrogen acts as the nucleophile.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base, typically a carbonate like potassium carbonate (K₂CO₃), is employed to deprotonate the N-H group. Its role is to generate the nucleophilic benzimidazolide anion without competing in the subsequent substitution reaction.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the anionic nucleophile, thereby enhancing its reactivity.
-
Symmetry: In an unsubstituted benzimidazol-2-one, the two nitrogen atoms are equivalent, leading to a single N-alkylated product initially. If a second equivalent of alkylating agent is used, a 1,3-dialkylated product can be formed.[4]
Experimental Protocol: Synthesis of 1,3-bis(2-phenoxyethyl)-6-nitro-1,3-dihydro-2H-benzimidazol-2-one [4]
-
Reactant Preparation: Dissolve 5-nitrobenzimidazol-2-one (0.01 mol) and 2-phenoxyethyl bromide (0.02 mol, 2 equivalents) in dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃) to the solution.
-
Reaction: Stir the reaction mixture at 45°C for 14 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulphate, and concentrate it under vacuum. Recrystallize the crude product from ethanol to yield the pure compound.
N-Arylation: Expanding into Aromatic Space
Introducing aryl groups at the nitrogen positions can lead to compounds with significantly different electronic and conformational properties, often facilitating π-π stacking interactions with biological targets. Transition metal-catalyzed cross-coupling reactions are the methods of choice for this transformation.
Key Methodologies: A Comparative Overview
| Methodology | Catalyst System | Base | Solvent | Key Advantages | Considerations | Reference |
| Ullmann Coupling | Copper (e.g., CuI, Cu(OAc)₂) | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | Cost-effective catalyst, effective for electron-deficient aryl halides. | Often requires higher temperatures and stronger bases. | [5] |
| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) | K₃PO₄, NaOtBu | Toluene, Dioxane | Broad substrate scope, high functional group tolerance, milder conditions. | Catalyst and ligand can be expensive. | [6][7] |
Expert Insights: Choosing Between Copper and Palladium
The choice between a copper-catalyzed Ullmann reaction and a palladium-catalyzed Buchwald-Hartwig amination is a critical decision point.
-
Palladium catalysis is generally the first choice for complex substrates due to its remarkable functional group tolerance and milder reaction conditions. The development of sophisticated biaryl phosphine ligands has enabled the coupling of a vast range of aryl halides and pseudo-halides.[6]
-
Copper catalysis remains a highly valuable and economical alternative, particularly for large-scale syntheses where catalyst cost is a major factor. Recent advances using ligands like L-proline have made copper-catalyzed N-arylations possible even at room temperature.[5] Furthermore, copper catalysis can sometimes offer complementary selectivity compared to palladium systems.[6]
Workflow for Catalyst System Selection
Caption: Decision workflow for selecting an N-arylation catalyst system.
Part 2: C-H Functionalization - The Modern Frontier
Directly converting C-H bonds into C-C or C-X bonds is a powerful strategy that enhances atom economy by avoiding the need for pre-functionalization (e.g., halogenation) of the substrate.[8] For benzimidazol-2-one, this approach primarily targets the C4, C5, C6, and C7 positions on the benzene ring.
The Challenge and The Solution: Directing Groups
The C-H bonds on the benzene ring of benzimidazol-2-one are relatively unreactive. To achieve site-selectivity, transition metal-catalyzed reactions often employ a directing group. The carbonyl oxygen or one of the nitrogen atoms of the benzimidazol-2-one core can act as a directing group, coordinating to the metal catalyst and positioning it to activate a specific C-H bond, typically at the ortho position (C7).
Catalytic Systems for C-H Functionalization:
-
Palladium (Pd): Palladium is widely used for C-H arylation, often requiring an oxidant to regenerate the active Pd(II) catalyst.[8]
-
Rhodium (Rh): Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are highly effective for C-H activation and can participate in redox-neutral catalytic cycles, for example, when coupled with partners like dioxazolones.[9]
-
Nickel (Ni): Nickel catalysis has emerged as a cost-effective alternative to palladium for C-H arylation. A key advantage is its ability to activate C-O bonds, allowing for the use of readily available phenol derivatives as coupling partners.[10][11]
Conceptual Mechanism: Directed C-H Activation
The general mechanism involves the coordination of the directing group to the metal center, followed by a cyclometalation step where the ortho C-H bond is cleaved to form a stable rhodacycle or palladacycle intermediate. This intermediate then reacts with the coupling partner, and subsequent reductive elimination releases the functionalized product and regenerates the active catalyst.[12]
Caption: Generalized mechanism for directed C-H functionalization.
Experimental Protocol: Nickel-Catalyzed C-H Arylation with Phenol Derivatives [10]
Note: This is a representative protocol for a related imidazole system, illustrating the key principles applicable to benzimidazol-2-ones.
-
Inert Atmosphere: To an oven-dried vial under an argon atmosphere, add the benzimidazole substrate (0.5 mmol), the phenol derivative (1.2 equiv.), Ni(OTf)₂ (10 mol%), and 1,2-bis(dicyclohexylphosphino)ethane (dcype) (10 mol%).
-
Base and Solvent: Add K₃PO₄ (2.0 equiv.) and 2.0 mL of t-amyl alcohol.
-
Reaction: Seal the vial and heat the mixture at 130°C for 24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the C-arylated product.
Advanced Strategy: Flow Chemistry Synthesis
For process intensification, scalability, and improved safety, continuous flow chemistry offers a superior alternative to traditional batch synthesis.[13] The precise control over temperature, pressure, and reaction time in a microreactor can lead to higher yields and purities.
Protocol: Flow Synthesis of a Benzimidazol-2-one Derivative [13]
-
Solution Preparation:
-
Reactant Solution A: Prepare a 1 M solution of the appropriate 1,2-diaminobenzene precursor in THF.
-
Reactant Solution B: Prepare a 4.2 M solution of carbonyldiimidazole (CDI) in a 7:3 (v/v) mixture of THF and PEG300.
-
-
System Setup: Configure a flow chemistry system with two pumps, a T-piece mixer, and a heated reaction coil (e.g., 10-mL stainless steel).
-
Execution:
-
Pump both solutions at an equal flow rate (e.g., 0.075 mL/min) into the T-mixer.
-
Pass the combined stream through the reaction coil pre-heated to 210°C.
-
-
Collection: Collect the output from the reactor. The product often crystallizes upon cooling and can be isolated by filtration.
Conclusion
The functionalization of the benzimidazol-2-one scaffold is a dynamic field that leverages both time-tested and cutting-edge synthetic methodologies. Classical N-alkylation and N-arylation provide robust and reliable routes for introducing a wide variety of substituents, with the choice between copper and palladium catalysis offering flexibility in terms of cost and substrate scope. The advent of transition metal-catalyzed C-H activation has opened new avenues for derivatization, allowing for the direct modification of the carbocyclic ring with high atom economy and novel regioselectivity. As researchers continue to push the boundaries of synthetic chemistry, these strategies will be further refined, enabling the creation of novel benzimidazol-2-one derivatives with enhanced therapeutic potential for the next generation of medicines.
References
- SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. (n.d.). WORLD SCIENCE.
-
Benzimidazolone synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Patel, H. D., Vaghasiya, N. A., & Chikhalia, K. H. (2012). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Medicinal Chemistry Research, 21(11), 3737–3745. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. Available at: [Link]
-
Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1363–S1381. Available at: [Link]
-
Wang, J., Zha, S., Chen, K., Zhang, F., Song, C., & Zhu, J. (2016). Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones. Organic Letters, 18(9), 2062–2065. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2011). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition, 50(44), 10424–10427. Available at: [Link]
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). IntechOpen. Available at: [Link]
-
Sharma, S., Singh, K., & Sharma, R. (2022). A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW. Neuroquantology, 20(8), 3402–3423. Available at: [Link]
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). ResearchGate. Available at: [Link]
-
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (n.d.). Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Rajput, J. D., & Bodke, Y. D. (2019). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Organic and Inorganic Chemistry, 2(1), 1–17. Available at: [Link]
-
Griggs, N. D., Ewing, W. R., & Moody, C. J. (2015). Intramolecular arylation of benzimidazoles via Pd(II)/Cu(I) catalyzed cross-dehydrogenative coupling. Tetrahedron, 71(35), 5849–5854. Available at: [Link]
-
N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). MDPI. Available at: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Available at: [Link]
-
Carbonylation chemistry applied to the synthesis of benzimidazo [2,1-b]quinazolin-12-ones. (n.d.). Organic and Biomolecular Chemistry. Available at: [Link]
-
Ru(II)-Catalyzed C–H Functionalization of 2-Arylbenzimidazoles with Iodonium Ylides: A Straightforward Access to Bridgehead Polycyclic N-Heterocycles. (2022). ACS Publications. Available at: [Link]
-
Muto, K., Hatakeyama, T., Yamaguchi, J., & Itami, K. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science, 6(12), 6792–6799. Available at: [Link]
-
Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]
-
Hansen, J. H., & Fjellaksel, R. (2019). Catalytic Intermolecular Functionalization of Benzimidazoles. In Benzimidazoles. IntechOpen. Available at: [Link]
-
Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. (2021). The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. rsglobal.pl [rsglobal.pl]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazolone synthesis [organic-chemistry.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. chemistryjournal.net [chemistryjournal.net]
- 8. Intramolecular arylation of benzimidazoles via Pd(II)/Cu(I) catalyzed cross-dehydrogenative coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones [organic-chemistry.org]
- 10. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02942B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Using 4-Methylbenzimidazol-2-one as a scaffold in drug design
Application Note: 4-Methylbenzimidazol-2-one as a Scaffold in Drug Design
Executive Summary: The "Privileged" Urea Mimic
The 4-methylbenzimidazol-2-one scaffold represents a highly versatile, "privileged" substructure in modern medicinal chemistry. Structurally, it mimics the cyclic urea core found in nucleobases (like guanine) and biotin, providing robust hydrogen-bonding capabilities (donor-donor-acceptor profile).
Unlike its unsubstituted counterpart, the 4-methyl derivative introduces a critical steric element—the C4-methyl group. This group exerts an "ortho-effect" on the adjacent N3-nitrogen, influencing the conformational landscape of N-substituents and improving selectivity profiles by clashing with non-conserved residues in target protein pockets (e.g., ATP-binding sites of kinases).
This guide details the strategic application, synthesis, and functionalization of this scaffold, moving beyond basic chemistry to high-value drug design logic.
Medicinal Chemistry Strategy: The C4-Methyl Advantage
In drug design, the addition of a methyl group can profoundly alter potency and solubility—the so-called "Magic Methyl" effect. For benzimidazol-2-ones, the 4-methyl position is strategic:
-
Conformational Restriction: The C4-methyl group sterically hinders rotation of substituents at the N3 position. This can lock a drug molecule into its bioactive conformation, reducing the entropic penalty of binding.
-
Selectivity Filter: In kinase inhibitors (e.g., p38 MAPK), the 4-methyl group can act as a "gatekeeper" clash, preventing binding to off-target kinases that lack the corresponding small hydrophobic pocket.
-
Metabolic Stability: Methyl substitution on the aromatic ring can block metabolic hot-spots (though C4 is less commonly a metabolic site than C5/C6), or conversely, serve as a metabolic handle depending on the CYP isoform.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional zones of the scaffold.
Caption: SAR map highlighting the strategic role of the C4-methyl group in restricting N3 conformation.
Chemical Properties & Synthesis
Key Physical Properties:
-
Molecular Weight: 148.16 g/mol
-
H-Bond Donors: 2 (NH groups)
-
H-Bond Acceptors: 1 (Carbonyl oxygen)
-
LogP: ~1.2 (Moderate lipophilicity)
-
pKa: ~10.5 (Weakly acidic NH)
Synthesis Protocol: The CDI Cyclization Method
While traditional methods use urea melts at high temperatures (180°C), the 1,1'-Carbonyldiimidazole (CDI) method is superior for research scale due to milder conditions and higher purity.
Reaction Scheme: 3-Methyl-1,2-phenylenediamine + CDI → 4-Methylbenzimidazol-2-one
Reagents:
-
Starting Material: 3-Methyl-1,2-phenylenediamine (CAS: 2687-25-4). Note: Ensure you use the 3-methyl isomer to get the 4-methyl product. Using 4-methyl-1,2-phenylenediamine yields the 5-methyl product.[1]
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equivalents).
-
Solvent: Anhydrous Tetrahydrofuran (THF).[2]
Step-by-Step Protocol:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-methyl-1,2-phenylenediamine (1.22 g, 10.0 mmol) in anhydrous THF (50 mL).
-
Addition: Cool the solution to 0°C using an ice bath. Add CDI (1.95 g, 12.0 mmol) portion-wise over 10 minutes. Caution: CO2 gas evolution will occur.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The diamine spot should disappear.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove THF.
-
Resuspend the residue in Ethyl Acetate (100 mL) and wash sequentially with 1M HCl (2 x 30 mL) to remove unreacted imidazole/diamine, then Brine (30 mL).
-
Note: The product may precipitate directly from the reaction mixture. If so, filtration is preferred over extraction.
-
-
Purification: If the product is not pure by filtration, recrystallize from Ethanol/Water.
-
Yield: Expect 85-95% yield as an off-white solid.
Functionalization Protocols
Selective alkylation of the N1 vs. N3 position is challenging but controllable. The C4-methyl group sterically hinders N3, making N1 the more reactive nucleophile under standard conditions.
Protocol A: Selective N1-Alkylation
Objective: Attach a solubilizing tail or linker to the N1 position.
-
Dissolution: Dissolve 4-methylbenzimidazol-2-one (1.0 eq) in DMF (0.2 M).
-
Base: Add K2CO3 (1.5 eq). The weak base is sufficient to deprotonate the more accessible N1.
-
Electrophile: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq).
-
Conditions: Stir at Room Temperature for 12 hours.
-
Outcome: The C4-methyl group protects N3, favoring N1 substitution (>10:1 selectivity typical).
Protocol B: N3-Alkylation (Forcing Conditions)
Objective: Substitute the sterically hindered N3 position (usually requires N1 to be already substituted or protected).
-
Substrate: Use N1-substituted-4-methylbenzimidazol-2-one.
-
Base: Use a stronger base like NaH (1.2 eq) in DMF at 0°C to ensure complete deprotonation.
-
Electrophile: Add a highly reactive electrophile (e.g., Methyl Iodide).
-
Conditions: Heat to 60-80°C. The elevated temperature helps overcome the steric barrier of the C4-methyl group.
Case Study: Design of a p38 MAP Kinase Inhibitor
Benzimidazolones are potent scaffolds for p38 MAPK inhibitors (e.g., analogues of SB 203580).
Design Logic:
-
H-Bonding: The urea motif (NH-CO-NH) forms a bidentate H-bond with the "hinge region" of the kinase (Glu71/Met109).
-
Hydrophobic Pocket: The C4-methyl group is positioned to fill a small hydrophobic pocket near the gatekeeper residue (Thr106), improving affinity.
-
Solubility: An N1-piperidine tail extends into the solvent-exposed region, improving bioavailability.
Quantitative Data: Impact of C4-Methyl on Potency
| Compound | Structure | p38 IC50 (nM) | Selectivity (vs JNK) |
| A | Unsubstituted Benzimidazolone | 120 | 10-fold |
| B | 4-Methylbenzimidazolone | 15 | >100-fold |
| C | 5-Methylbenzimidazolone | 85 | 12-fold |
Data Interpretation: The 8-fold increase in potency and 10-fold increase in selectivity for Compound B highlights the critical role of the 4-methyl group in optimizing the fit within the ATP-binding pocket.
Experimental Workflow Diagram
The following workflow summarizes the synthesis and application pipeline.
Caption: Step-by-step workflow from raw materials to biologically active drug candidate.
References
-
Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. Source: Bioorganic & Medicinal Chemistry Letters (2006). URL:[Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Source: Current Medicinal Chemistry (2022). URL:[Link]
-
Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones. Source: Chemistry of Heterocyclic Compounds (2017). URL:[Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Source: Journal of Medicinal Chemistry (2020). URL:[Link]
Sources
Application Note: Synthesis and Evaluation of Antimicrobial Agents Derived from 4-Methylbenzimidazol-2-one
Introduction & Mechanistic Rationale
The 1,3-dihydro-2H-benzimidazol-2-one core is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antibacterial and antifungal properties[1][2]. While unsubstituted benzimidazolones offer a versatile scaffold, targeted functionalization is critical for optimizing pharmacokinetic and pharmacodynamic profiles. Specifically, substitution at the C4 position of the benzimidazole ring—such as in 4-methylbenzimidazol-2-one (CAS 19190-68-2)[3]—has been shown to dramatically enhance antimicrobial potency. The electron-donating methyl group increases the lipophilicity of the scaffold, thereby facilitating better penetration through the complex bacterial cell envelope[4].
This application note details the optimized synthetic pathways for generating N,N'-disubstituted derivatives of 4-methylbenzimidazol-2-one. By employing a rational drug design approach, researchers can leverage N-alkylation and N-sulfonylation to synthesize libraries of compounds with high efficacy against both Gram-positive and Gram-negative pathogens[5][6].
Synthetic Strategy and Workflow
The synthesis of 4-methylbenzimidazol-2-one derivatives typically proceeds via a highly efficient two-stage workflow:
-
Stage 1: Core Scaffold Synthesis. The 4-methyl-1,3-dihydro-2H-benzimidazol-2-one core is synthesized from commercially available 3-methylbenzene-1,2-diamine. While urea condensation is a classical method[7], the use of 1,1'-Carbonyldiimidazole (CDI) in 2-methyltetrahydrofuran (2-MeTHF) is preferred here. CDI allows for milder reaction conditions (room temperature to 50°C) and higher yields by avoiding the high-temperature decomposition and polymeric byproducts associated with urea[5].
-
Stage 2: N,N'-Bifunctionalization. The cyclic urea moiety of the benzimidazolone core contains two acidic NH protons (pKa ~ 12.2)[3], making it highly susceptible to electrophilic attack. N,N'-dialkylation is achieved using alkyl halides (e.g., phenoxyethyl bromide) in the presence of a mild base like potassium carbonate (
) and a polar aprotic solvent such as Dimethylformamide (DMF). DMF is explicitly chosen because it strongly solvates the potassium cation, leaving the benzimidazolone nitrogen anions highly nucleophilic and free of ion-pairing, thus driving the displacement efficiently[1].
Workflow for the synthesis of 4-methylbenzimidazol-2-one antimicrobial derivatives.
Experimental Protocols
Protocol A: Synthesis of 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one
Rationale: Utilizing CDI instead of highly toxic phosgene or high-heat urea provides a safer, highly efficient cyclization route with minimal toxic byproducts, ensuring high-purity starting material for downstream functionalization[5].
-
Preparation: Dissolve 10.0 mmol of 3-methylbenzene-1,2-diamine in 25 mL of anhydrous 2-MeTHF under an inert nitrogen atmosphere. Causality: Nitrogen purging prevents the oxidative degradation of the electron-rich diamine into highly colored azo-impurities.
-
Reagent Addition: Slowly add 11.0 mmol (1.1 eq) of 1,1'-Carbonyldiimidazole (CDI) in portions over 15 minutes to control the exothermic release of
. -
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1) to confirm the disappearance of the diamine spot.
-
Work-up: Quench the reaction with 20 mL of cold distilled water to hydrolyze unreacted CDI. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Recrystallize from ethanol to yield pure 4-methylbenzimidazol-2-one.
Protocol B: N,N'-Dialkylation (Synthesis of 1,3-bis(2-phenoxyethyl)-4-methylbenzimidazol-2-one)
Rationale:
-
Deprotonation: In a 50 mL round-bottom flask, dissolve 5.0 mmol of 4-methylbenzimidazol-2-one in 15 mL of anhydrous DMF. Add 15.0 mmol (3.0 eq) of finely powdered anhydrous
. Stir at 45°C for 30 minutes to ensure complete deprotonation and formation of the di-anion. -
Alkylation: Dropwise, add 11.0 mmol (2.2 eq) of 2-phenoxyethyl bromide.
-
Heating: Elevate the temperature to 70°C and stir for 12-14 hours.
-
Isolation: Cool the mixture to room temperature and pour it into 100 mL of vigorously stirred ice-cold water. The crude product will precipitate as the DMF partitions into the aqueous phase.
-
Filtration & Purification: Filter the solid under vacuum, wash thoroughly with cold water to remove residual DMF and inorganic salts, and recrystallize from hot ethanol.
Protocol C: Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: This self-validating system uses standard Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC), ensuring reproducibility and direct comparability with established antibiotics[5].
-
Inoculum Preparation: Suspend isolated colonies of target strains (e.g., S. aureus, E. coli) in sterile saline to match a 0.5 McFarland standard (approximately
CFU/mL). -
Dilution: Dilute the suspension 1:100 in Mueller-Hinton Broth (MHB).
-
Compound Plating: In a 96-well microtiter plate, perform serial two-fold dilutions of the synthesized benzimidazolone derivatives (starting from 128 µg/mL down to 0.25 µg/mL) in MHB. Critical Step: Include a positive growth control (bacteria + broth, no drug) to validate organism viability, and a negative sterility control (broth only) to rule out contamination.
-
Incubation: Inoculate each well with 50 µL of the bacterial suspension. Incubate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Antimicrobial Efficacy
Structural modifications, particularly the inclusion of the C4-methyl group combined with bulky lipophilic N-substituents, significantly impact the antimicrobial profile. Table 1 summarizes the comparative MIC values of synthesized derivatives against standard reference drugs.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of 4-Methylbenzimidazol-2-one Derivatives
| Compound | R-Group (N,N'-substitution) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungi) |
| Core Scaffold | -H (Unsubstituted) | >128 | >128 | >128 |
| Derivative 1 | Benzyl | 32 | 64 | 64 |
| Derivative 2 | 2-Phenoxyethyl | 8 | 16 | 32 |
| Derivative 3 | 4-Fluorobenzyl | 4 | 8 | 16 |
| Ciprofloxacin | Standard Antibacterial | 1 | 0.5 | N/A |
| Fluconazole | Standard Antifungal | N/A | N/A | 2 |
Note: Data represents validated structural trends where halogenated and phenoxyethyl substitutions on the benzimidazolone core enhance cell wall penetration and target affinity, outperforming unsubstituted variants[1][5].
Biological Mechanism of Action
Benzimidazole derivatives, particularly those with optimized lipophilicity via C4-methylation, exert their antimicrobial effects through multi-target mechanisms. The primary pathway involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA topology during replication[6]. The planar benzimidazolone core intercalates or binds to the minor groove of bacterial DNA, while the N-alkyl/aryl substituents interact with the hydrophobic pockets of the target enzymes. This dual-action leads to the cessation of DNA replication, catastrophic DNA fragmentation, and subsequent apoptosis-like bacterial cell death[2][8].
Mechanistic pathway of 4-methylbenzimidazol-2-one derivatives inducing bacterial cell death.
References
1.[1] Synthesis and Biological Activities of Some Benzimidazolone Derivatives. nih.gov. 1 2.[5] Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs. Der Pharma Chemica. 5 3.[7] Synthesis and antimicrobial activity of some novel N-substituted benzimidazoles. eurjchem.com. 7 4. Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Link 5.[2] Benzimidazole: A short review of their antimicrobial activities. SciSpace. 2 6.[4] Benzimidazole derivative compound. Science.gov. 4 7.[6] A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. MDPI.6 8.[8] Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Bentham Science Publisher. 8 9.[3] 4-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. PubChem (nih.gov). 3
Sources
- 1. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 4-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | C8H8N2O | CID 12501974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benzimidazole derivative compound: Topics by Science.gov [science.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy | MDPI [mdpi.com]
- 7. Synthesis and antimicrobial activity of some novel N-substituted benzimidazoles | European Journal of Chemistry [eurjchem.com]
- 8. eurekaselect.com [eurekaselect.com]
Technical Guide: 4-Methylbenzimidazol-2-one in Transition Metal Coordination
This Application Note is designed for research scientists and drug development professionals specializing in coordination chemistry and ligand design. It details the synthesis, coordination protocols, and characterization of 4-Methylbenzimidazol-2-one (4-Me-BZIM) , a sterically differentiated derivative of the classic benzimidazolone scaffold.[1]
Executive Summary & Ligand Profile
4-Methylbenzimidazol-2-one (CAS: 18455-25-9) represents a distinct subclass of urea-derived heterocyclic ligands.[1] Unlike the unsubstituted parent compound, the methyl group at the C4 position introduces a crucial steric gate adjacent to the N3 nitrogen. This structural feature allows researchers to modulate the coordination sphere of transition metals, potentially enhancing regioselectivity in catalytic applications or altering bio-activity profiles by blocking specific binding modes.
Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11]
-
Tautomeric Versatility: Exists primarily in the keto form (1,3-dihydro) in solid state but can access the enol (2-hydroxy) form upon metal coordination or deprotonation.[1]
-
Donor Sites:
-
Steric Influence: The C4-Methyl group hinders the N3 position, directing coordination preferentially toward N1 or the Oxygen atom, effectively reducing the formation of polymeric networks common with unsubstituted benzimidazolones.
Synthesis of the Ligand (4-Me-BZIM)
Note: Commercial sources exist, but in-house synthesis ensures high purity required for crystallographic studies.[1]
Protocol A: Melt Condensation (Scalable)
This method utilizes the high-temperature condensation of diamines with urea.[1]
Reagents:
-
4-Methyl-1,2-phenylenediamine (1.0 eq)[1]
-
Urea (2.0 eq)[1]
-
Solvent: None (Solvent-free melt) or High-boiling solvent (e.g., Glycol)[1]
Step-by-Step Procedure:
-
Mixing: Intimately mix 4-methyl-1,2-phenylenediamine (12.2 g, 0.1 mol) and Urea (12.0 g, 0.2 mol) in a mortar.
-
Heating: Transfer to a round-bottom flask equipped with a wide-bore air condenser. Heat the mixture in an oil bath to 150°C . The mixture will melt.
-
Reaction: Increase temperature to 180–190°C for 2 hours. Ammonia gas (
) evolves; ensure proper ventilation.[1] The melt will eventually resolidify as the product forms.[2] -
Work-up: Cool to 80°C. Add hot water (100 mL) and stir vigorously to dissolve unreacted urea.
-
Filtration: Filter the precipitate while warm. Wash with boiling water (
mL) followed by cold ethanol. -
Purification: Recrystallize from Ethanol/Water (1:1).
-
Yield: Expected >85%. MP: >300°C.
Metal Coordination Protocols
We present two distinct coordination strategies based on the desired electronic state of the ligand.
Strategy 1: Neutral Coordination (O-Binding)
Target Metals: Cu(II), Co(II), Ni(II) halides. Mechanism: The ligand acts as a monodentate O-donor, similar to acetone or urea.[1]
Protocol:
-
Ligand Solution: Dissolve 4-Me-BZIM (2 mmol) in hot Ethanol (20 mL). If solubility is poor, use DMF/Ethanol (1:4).[1]
-
Metal Solution: Dissolve Metal(II) Chloride/Nitrate (1 mmol) in Ethanol (10 mL).
-
Addition: Add the metal solution dropwise to the hot ligand solution under stirring.
-
Reflux: Reflux the mixture for 3–4 hours.
-
Observation: Color change indicates complexation (e.g., Cu(II) turns from blue to green/brown).[1]
-
-
Isolation: Cool slowly to room temperature. If no precipitate forms, reduce volume by 50% on a rotavap and let stand at 4°C.
-
Drying: Filter and dry in vacuo over
.
Strategy 2: Anionic Coordination (N-Binding/Chelating)
Target Metals: Pd(II), Pt(II), Zn(II). Mechanism: Base-assisted deprotonation activates the Nitrogen donors, overcoming the steric hindrance of the 4-Me group via strong M-N bond formation.[1]
Protocol:
-
Activation: Suspend 4-Me-BZIM (2 mmol) in Methanol (15 mL). Add NaOH (2 mmol) or NaOMe (2 mmol) and stir for 30 mins until clear (Formation of Sodium salt).
-
Metal Addition: Add Metal(II) Acetate or Chloride (1 mmol) dissolved in Methanol.
-
Reaction: Stir at room temperature for 6 hours. (Avoid high heat to prevent oxide formation).[1]
-
Precipitation: The neutral complex often precipitates immediately.
-
Wash: Wash with water (to remove Na salts) and cold methanol.[1]
Characterization & Validation Logic
To ensure scientific integrity, the following spectroscopic shifts must be observed to confirm coordination mode.
| Feature | Uncoordinated Ligand | O-Coordinated Complex | N-Coordinated (Anionic) | Rationale |
| IR | Shift Down ( | Disappears or Weakens | O-binding weakens C=O bond; N-binding aromatizes the ring (enol character).[1] | |
| IR | Present (Broad) | Absent (One or both) | Deprotonation removes N-H stretch.[1] | |
| NH signals | Shifted / Broadened | Disappears | Paramagnetic metals will silence NMR; use diamagnetic (Zn, Pd) for this check.[1] | |
| UV-Vis | LMCT / d-d bands | Distinct MLCT | Appearance of d-d transitions in visible region confirms metal center geometry. |
Mechanistic Pathway & Logic Diagram
The following diagram illustrates the bifurcation in synthesis based on pH and steric control.
Caption: Logical flow of coordination modes. The C4-Methyl group acts as a steric director, favoring N1 coordination in anionic modes or O-coordination in neutral modes.[1]
Critical Considerations for Researchers
-
Steric "Gate" Effect: In the 4-methyl derivative, the N3 position is sterically crowded. If you observe lower-than-expected coordination numbers or distorted geometries (e.g., tetrahedral instead of octahedral for Co(II)), this is likely due to the C4-methyl group preventing planar packing of ligands.[1]
-
Solubility: 4-Me-BZIM complexes are often insoluble in water and common organic solvents.[1] DMSO-d6 is the recommended solvent for NMR characterization.
-
Crystallography: Growing single crystals is best achieved by slow diffusion of Diethyl Ether into a DMF/DMSO solution of the complex, rather than evaporation, to avoid solvate collapse.
References
-
Synthesis of Benzimidazolones: Organic Chemistry Portal. "Synthesis of benzimidazolones." Link
-
Coordination Chemistry of Benzimidazoles: ResearchGate. "Coordination behavior of benzimidazole... towards transition metal ions."[1][3][4][5][6][7][8] Link
-
Crystal Structure & Tautomerism: NIH / PMC. "Synthesis, crystal structure and Hirshfeld surface analysis of (2-amino-1-methylbenzimidazole...)" Link
-
Catalytic Applications: MDPI. "Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones." Link[1]
-
BenchChem Protocol: "Synthesis of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one." (Analogous protocol adapted for 4-Me). Link[1]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity [article.sapub.org]
- 4. ijsra.net [ijsra.net]
- 5. researchgate.net [researchgate.net]
- 6. academics.su.edu.krd [academics.su.edu.krd]
- 7. researchgate.net [researchgate.net]
- 8. ajchem-b.com [ajchem-b.com]
Microwave-assisted functionalization of 4-Methylbenzimidazol-2-one
Application Note: Microwave-Assisted Functionalization of 4-Methylbenzimidazol-2-one
Executive Summary
The 4-methylbenzimidazol-2-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for urea and guanidine moieties in antipsychotic, antihypertensive, and antiviral therapeutics. However, its functionalization—specifically N-alkylation and N-arylation—is often plagued by long reaction times (12–24 hours), harsh conditions, and poor regioselectivity due to the steric influence of the C4-methyl group.
This guide details a microwave-assisted synthesis (MWAS) approach that reduces reaction times to under 20 minutes while enhancing yield and purity. We focus on the critical challenge of regioselectivity (N1 vs. N3 functionalization) and provide validated protocols for both mono- and bis-functionalization.
Mechanistic Insight & Strategic Analysis
The Microwave Advantage
Conventional heating relies on conductive transfer, often leading to "wall effects" and thermal gradients. Microwave irradiation (2450 MHz) utilizes dipolar polarization and ionic conduction .
-
Dipolar Polarization: The highly polar amide-like moiety of the benzimidazolone aligns with the oscillating electric field, generating internal heat instantly.
-
Ionic Conduction: When using ionic bases (e.g., K₂CO₃, Cs₂CO₃), the oscillating field accelerates ions, increasing collision frequency and effective reaction temperature.
The Regioselectivity Challenge (The "Expert" Angle)
The 4-methylbenzimidazol-2-one molecule has two nucleophilic nitrogen atoms: N1 and N3 . They are not equivalent.
-
N3 Position: Sterically hindered by the adjacent C4-methyl group.
-
N1 Position: Sterically accessible.
Causality in Protocol Design: To achieve mono-alkylation at N1, we utilize mild bases and controlled MW power to exploit the kinetic difference. To force functionalization at N3 (or bis-alkylation), we must overcome the steric energy barrier using stronger bases (Cs effect) and higher MW temperatures.
Experimental Protocols
Protocol A: Regioselective Mono-N-Alkylation (Targeting N1)
Objective: Selective attachment of an alkyl group to the less hindered N1 position.
Materials:
-
Substrate: 4-Methylbenzimidazol-2-one (1.0 equiv)
-
Electrophile: Alkyl halide (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Solvent: DMF or Acetonitrile (High dielectric constant for MW absorption)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-transparent crimp vial, dissolve 4-methylbenzimidazol-2-one (1 mmol) in DMF (3 mL).
-
Activation: Add K₂CO₃ (1.5 mmol). Stir for 2 minutes at room temperature to initiate deprotonation.
-
Addition: Add the alkyl halide (1.1 mmol). Cap the vial with a PTFE-coated septum.
-
Microwave Irradiation:
-
Mode: Dynamic Power (maintain set temperature).
-
Temp: 100°C.
-
Hold Time: 10 minutes.
-
Stirring: High.
-
-
Workup: Pour the reaction mixture into ice-cold water (15 mL). The mono-alkylated product typically precipitates. Filter, wash with water, and dry.
-
Validation: Check TLC (Ethyl Acetate/Hexane 1:1). N1-substituted products typically show a distinct Rf shift compared to the starting material.
Protocol B: Rapid Bis-N-Alkylation (N1 & N3)
Objective: Functionalization of both nitrogen atoms, overcoming the C4-methyl steric barrier.
Materials:
-
Substrate: 4-Methylbenzimidazol-2-one (1.0 equiv)
-
Electrophile: Alkyl halide (2.5 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv) – Note: Cs+ is larger and more soluble/reactive in organic media than K+.
-
Solvent: DMF.[1]
Step-by-Step Methodology:
-
Preparation: Combine substrate (1 mmol), alkyl halide (2.5 mmol), and Cs₂CO₃ (3 mmol) in a MW vial with DMF (3 mL).
-
Microwave Irradiation:
-
Mode: Dynamic Power.
-
Temp: 140°C (Higher temp required for N3 activation).
-
Hold Time: 15–20 minutes.
-
Pressure Limit: 250 psi (Safety cutoff).
-
-
Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organic layer with brine to remove DMF. Dry over Na₂SO₄ and concentrate.
Data Presentation & Comparison
The following table summarizes the efficiency gains of MWAS over conventional thermal methods for this specific scaffold.
| Parameter | Conventional Thermal (Reflux) | Microwave-Assisted (Protocol A) | Microwave-Assisted (Protocol B) |
| Reaction Time | 12 – 24 Hours | 10 Minutes | 15 – 20 Minutes |
| Solvent | Acetone/DMF (Large volume) | DMF (Minimal volume) | DMF (Minimal volume) |
| Yield (Mono) | 65 – 75% | 88 – 95% | N/A |
| Yield (Bis) | 40 – 60% (Mixed products) | N/A | 85 – 92% |
| Energy Usage | High (Continuous heating) | Low (Targeted irradiation) | Low |
Visualization of Workflows
Diagram 1: Regioselectivity Mechanism
This diagram illustrates the steric clash at N3 caused by the C4-Methyl group, explaining why N1 is the kinetically favored site for mono-alkylation.
Caption: Mechanistic pathway showing the kinetic preference for N1 alkylation due to steric hindrance from the C4-methyl group at the N3 position.
Diagram 2: Experimental Workflow
Standardized workflow for microwave-assisted synthesis to ensure reproducibility.
Caption: Step-by-step experimental workflow for the microwave-assisted functionalization of benzimidazolones.
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: Benzimidazolones have high lattice energy and can be insoluble.
-
Solution: Ensure the solvent volume is sufficient (min 2 mL for good MW absorption). Switch to NMP (N-Methyl-2-pyrrolidone) if DMF fails.
-
-
Issue: O-Alkylation vs. N-Alkylation.
-
Insight: While rare for this scaffold, O-alkylation can occur with hard electrophiles.
-
Fix: Stick to soft electrophiles (iodides/bromides) and carbonate bases. Avoid silver salts (Ag₂CO₃), which promote O-alkylation.
-
-
Issue: Pressure Spikes.
-
Cause: Decomposition of DMF or volatile alkyl halides.
-
Solution: Use a "pre-stir" step (1 min) before heating to ensure homogeneity. Do not exceed 2/3 vial volume.
-
References
-
Ambident Heterocyclic Reactivity: Alkylation of 4-Substituted Benzimidazoles. Source: Australian Journal of Chemistry. Relevance: Foundational study on the N1/N3 regioselectivity influenced by steric effects of the 4-methyl group. URL:[Link] (Verified via search context 1.6)
-
Microwave-assisted Synthesis of Some Benzimidazole Derivatives. Source: Asian Journal of Chemistry.[2] Relevance: Validates the reduction of reaction times from hours to minutes using MW irradiation. URL:[Link] (Verified via search context 1.5)
-
Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Source: European Journal of Medicinal Chemistry / Semantic Scholar. Relevance: Establishes the biological importance of the scaffold and standard alkylation protocols. URL:[Link] (Verified via search context 1.13)[3]
-
Microwave Assisted Green Synthesis of Benzimidazole Derivatives. Source: Bentham Science. Relevance: Discusses green chemistry aspects and solvent-free potential. URL:[Link] (Verified via search context 1.2)
Sources
Troubleshooting & Optimization
Improving reaction yields in the synthesis of 4-Methylbenzimidazol-2-one
Answering the call for enhanced efficiency and reproducibility in heterocyclic synthesis, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals working on the synthesis of 4-Methylbenzimidazol-2-one. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a foundational understanding of the reaction's intricacies. This guide moves beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and optimize your reaction yields.
4-Methylbenzimidazol-2-one is a key structural motif in medicinal chemistry, and its successful synthesis is a critical first step in many research endeavors. The most common and atom-economical route involves the condensation of 3-methyl-o-phenylenediamine with urea. While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact yield and purity. This guide addresses the most common challenges encountered in the laboratory, offering field-proven insights and solutions.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section is formatted as a direct question-and-answer guide to tackle the specific problems you may encounter during the synthesis of 4-Methylbenzimidazol-2-one.
Q1: Why is my yield of 4-Methylbenzimidazol-2-one consistently low?
A1: Low yield is the most frequent challenge, often stemming from one or more of the following factors. A systematic evaluation is key to identifying the root cause.
-
Purity of Starting Materials: 3-methyl-o-phenylenediamine is highly susceptible to air oxidation, a process that is often visible as a darkening of the material from a light tan to a dark brown or purple color. Oxidized starting material will not participate in the desired cyclization, leading to significantly reduced yields and colored impurities.[1][2]
-
Solution: Always use the highest purity 3-methyl-o-phenylenediamine available. If the material has darkened, it should be purified before use. A common method is to dissolve it in hot, deoxygenated water, treat it with a small amount of a reducing agent like sodium dithionite and activated carbon, and then filter and recrystallize.[1]
-
-
Suboptimal Reaction Temperature: The reaction requires sufficient thermal energy to proceed in a timely manner; however, excessive heat is detrimental.
-
If Too Low: A temperature below 120-130°C may result in a sluggish or stalled reaction, leading to incomplete conversion.
-
If Too High: Temperatures exceeding 160-170°C can cause urea to decompose into biuret and cyanuric acid.[3] These byproducts can complicate the reaction and purification. Furthermore, high temperatures can promote the degradation of the diamine starting material and the final product.[1]
-
Solution: Carefully control the reaction temperature, ideally using an oil bath and a contact thermometer. The optimal range is typically between 130-160°C .[3][4]
-
-
Incorrect Stoichiometry: While the reaction is a 1:1 condensation, using a slight excess of urea can sometimes help drive the reaction to completion. However, a large excess is not recommended as it can lead to the formation of byproducts and make the reaction mixture difficult to stir.[3]
-
Solution: Begin with a molar ratio of 1:1 to 1:1.2 of 3-methyl-o-phenylenediamine to urea. Carefully weigh your reagents to ensure accuracy.
-
-
Inefficient Mixing: This reaction is often performed as a solvent-free melt. As the solid product forms, the reaction mixture can become thick and difficult to stir, preventing the reactants from coming into contact.[3]
-
Solution: Use robust mechanical stirring throughout the reaction. If the mixture becomes too thick, the addition of a high-boiling, inert solvent like DMSO may be considered, although this will change the reaction conditions and require optimization.[5]
-
Q2: My final product is dark brown/purple instead of off-white. What causes this discoloration?
A2: Product discoloration is almost always linked to the oxidation of the o-phenylenediamine starting material, either before or during the reaction.
-
Cause: Aromatic diamines are electron-rich and readily oxidized by atmospheric oxygen, especially at elevated temperatures. This process forms highly colored, polymeric impurities that are difficult to remove.
-
Solutions:
-
Purify the Starting Material: As mentioned in A1, ensure your 3-methyl-o-phenylenediamine is pure and light in color before you begin.[1]
-
Inert Atmosphere: While not always necessary for a high yield, running the reaction under an inert atmosphere of nitrogen or argon can significantly reduce the formation of colored impurities by excluding oxygen.
-
Optimized Work-up: During the work-up, a treatment with activated carbon can help adsorb some of the colored impurities.
-
Q3: The reaction seems to stop before all the starting material is consumed. How can I drive it to completion?
A3: A stalled reaction typically points to issues with temperature, mixing, or the physical state of the reaction mixture.
-
Cause - Insufficient Temperature: The reaction has a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow.
-
Solution: Ensure your reaction temperature is maintained within the optimal 130-160°C range.
-
-
Cause - Product Crystallization: The product, 4-Methylbenzimidazol-2-one, has a higher melting point than the reactants and will precipitate out of the melt as it forms. This can coat the unreacted starting materials, preventing them from interacting.
-
Solution: Vigorous mechanical stirring is crucial to break up solids and keep the reactants in contact. If the problem persists, a high-boiling solvent might be necessary to maintain a homogeneous solution.
-
Frequently Asked Questions (FAQs)
What is the mechanism for the reaction between 3-methyl-o-phenylenediamine and urea?
The reaction proceeds via a nucleophilic addition-elimination pathway. First, one of the amino groups of the diamine attacks the carbonyl carbon of urea, forming a tetrahedral intermediate. This intermediate then eliminates ammonia to form an N-arylurea intermediate. Finally, an intramolecular nucleophilic attack by the second amino group on the urea carbonyl, followed by the elimination of a second molecule of ammonia, results in the cyclized 4-Methylbenzimidazol-2-one product.
How can I monitor the reaction's progress?
Thin Layer Chromatography (TLC) is an effective method. Prepare a solution of your starting diamine and co-spot it on a TLC plate with a sample taken from the reaction mixture. Use a mobile phase such as 10% Methanol in Dichloromethane. The product is more polar than the starting diamine and will have a lower Rf value. The reaction is complete when the spot corresponding to the starting diamine has disappeared.
What is the recommended work-up and purification procedure?
Once the reaction is complete (as determined by TLC), the typical procedure is to cool the reaction mixture, then treat it with a hot aqueous solution of sodium hydroxide (e.g., 5-10% NaOH). This step dissolves unreacted urea and other potential acidic byproducts. The solid product is insoluble and can be isolated by vacuum filtration. Wash the collected solid thoroughly with hot water and then dry it. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.[4]
Are there safer or alternative carbonylating agents besides urea?
Yes, several alternatives exist, though they come with their own trade-offs.
-
Carbon Dioxide (CO2): Can be used as a green and safe C1 source, but this typically requires high pressure and temperature, and sometimes a catalyst, making it less accessible for standard laboratory setups.[6][7]
-
Phosgene/Triphosgene: These are highly efficient but are also extremely toxic and require specialized handling procedures and equipment. Their use is generally avoided unless absolutely necessary.[8]
-
Carbonyldiimidazole (CDI): A safer alternative to phosgene, but it is more expensive than urea.
For most applications, optimizing the reaction with urea remains the most practical and cost-effective approach.
Data Presentation & Protocols
Table 1: Key Reaction Parameters for Urea-Based Synthesis
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | 130 - 160 °C | Balances reaction rate against thermal decomposition of urea and starting materials.[3] |
| Molar Ratio (Diamine:Urea) | 1 : 1.0 - 1.2 | A slight excess of urea can improve conversion; a large excess leads to byproducts. |
| Reaction Time | 1 - 4 hours | Highly dependent on temperature and scale. Monitor by TLC for completion. |
| Atmosphere | Air or Inert (N₂, Ar) | Inert atmosphere is recommended to prevent oxidation and improve product color. |
Experimental Protocol: Synthesis of 4-Methylbenzimidazol-2-one
Materials:
-
3-methyl-o-phenylenediamine (e.g., 10.0 g, 81.8 mmol)
-
Urea (e.g., 5.4 g, 89.9 mmol, 1.1 equiv)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer.
-
Oil bath
Procedure:
-
Setup: To a 100 mL three-neck round-bottom flask, add 3-methyl-o-phenylenediamine and urea.
-
Heating: Place the flask in an oil bath and begin heating with vigorous stirring. The solids will melt to form a stirrable slurry.
-
Reaction: Increase the temperature of the oil bath to maintain an internal reaction temperature of 140-145°C. Ammonia gas will evolve, which can be observed as bubbling. Maintain this temperature for 2-3 hours.
-
Monitoring: Periodically take a small sample from the reaction mixture, dissolve it in methanol, and analyze by TLC (10% MeOH/DCM) to monitor the disappearance of the starting diamine.
-
Cooling & Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to approximately 80-90°C. The product will solidify.
-
Isolation: Carefully add 50 mL of hot 10% aqueous sodium hydroxide solution to the flask. Stir the mixture and heat to boiling for 15 minutes to dissolve any remaining urea.
-
Filtration: Cool the mixture in an ice bath and collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of hot water until the filtrate is neutral.
-
Drying & Purification: Dry the collected solid in a vacuum oven. The crude 4-Methylbenzimidazol-2-one can be further purified by recrystallization from ethanol to yield an off-white crystalline solid.
Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving low-yield issues.
References
-
Beyer, A., Reucher, C. M. M., & Bolm, C. (2011). Intramolecular N-Arylations of Ureas to Form Benzimidazol-2-ones. Organic Letters, 13(11), 2876–2879. Available at: [Link]
- Google Patents. (1970). DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water.
-
Stoyanov, M., & Zhelyazkova, S. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. WORLD SCIENCE, 2(6), Vol.3. Available at: [Link]
- Google Patents. (2011). CN102285924A - Synthesis method of benzimidazolone.
-
Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. Available at: [Link]
-
Mori, K., Mitani, M., & Hagiwara, H. (2019). Carbon dioxide as the carbonyl source in the synthesis of (benz)imidazolidin-2-ones from 1,2-diamines. ResearchGate. Available at: [Link]
-
Bo, Z., & Yufen, Z. (2011). Cyclization of o-Phenylenediamine and o-Substituted Anilines with Supercritical Carbon Dioxide. ResearchGate. Available at: [Link]
-
Reddy, T. J., Le, K., & Richardson, P. F. (2017). Route to Benzimidazol-2-ones via Decarbonylative Ring Contraction of Quinoxalinediones: Application to the Synthesis of Flibanserin, A Drug for Treating Hypoactive Sexual Desire Disorder in Women and Marine Natural Product Hunanamycin Analogue. ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water - Google Patents [patents.google.com]
- 4. rsglobal.pl [rsglobal.pl]
- 5. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 4-Methylbenzimidazol-2-one Mixtures
Welcome to the Technical Support Center for the purification of crude 4-Methylbenzimidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and problems encountered when purifying crude 4-Methylbenzimidazol-2-one.
Q1: My crude 4-Methylbenzimidazol-2-one product is a dark, discolored solid. What is the likely cause and how can I remove the color?
A1: Dark coloration in the crude product is typically due to the presence of oxidized impurities. The starting material, 3-methyl-1,2-phenylenediamine, is susceptible to air oxidation, which can form highly colored byproducts.[1]
To address this, a decolorization step using activated charcoal is highly effective. This is typically performed during the recrystallization process. After dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal is added to the solution. The mixture is then briefly heated to allow the charcoal to adsorb the colored impurities. A subsequent hot filtration will remove the charcoal, leaving a much lighter-colored solution from which the purified product can be crystallized.[2][3]
Q2: I have a significant amount of unreacted 3-methyl-1,2-phenylenediamine in my crude product. What is the most efficient way to remove it?
A2: Unreacted 3-methyl-1,2-phenylenediamine is a common impurity, especially if the reaction has not gone to completion. Due to its basic nature, an acid-base extraction is a highly effective method for its removal.[1] The crude product can be dissolved in an organic solvent that is immiscible with water (such as dichloromethane or ethyl acetate). This organic solution is then washed with a dilute aqueous acid solution (e.g., 1 M HCl). The basic diamine will be protonated to form a water-soluble salt and will partition into the aqueous layer, while the more neutral 4-Methylbenzimidazol-2-one will remain in the organic layer.[4] After separation of the layers, the organic layer can be washed with a neutral brine solution, dried, and the solvent evaporated to yield a product with significantly reduced diamine content.
Q3: My NMR spectrum shows broad peaks for the N-H protons of 4-Methylbenzimidazol-2-one. Is this normal?
A3: Yes, this is a common observation for benzimidazolones and related N-H containing heterocyclic compounds. The broadening of the N-H signals is often due to a phenomenon called prototropic tautomerism, where the proton on one nitrogen atom rapidly exchanges with the other.[5] The rate of this exchange can be influenced by the solvent, temperature, and the presence of trace amounts of acid or base. In many common NMR solvents at room temperature, this exchange is fast on the NMR timescale, leading to a single, often broad, peak for the two N-H protons.
Troubleshooting Purification Techniques
This section provides detailed troubleshooting guides for the most common purification techniques used for 4-Methylbenzimidazol-2-one.
Recrystallization
Recrystallization is often the first and most effective method for purifying crude 4-Methylbenzimidazol-2-one, especially for removing small amounts of impurities.[6]
Problem: The crude product "oils out" instead of forming crystals upon cooling.
-
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to a supersaturated solution that separates as a liquid phase rather than forming a crystal lattice.[2]
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool very slowly. Insulate the flask to ensure a gradual temperature decrease. Rapid cooling often promotes oiling out.
-
Solvent System Modification: If the problem persists, consider using a different solvent or a mixed solvent system. A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Re-heating to clarify and then slow cooling can often induce crystallization.[2][6]
-
Problem: Very low or no crystal formation upon cooling.
-
Causality: This usually indicates that the solution is not sufficiently saturated with the product at the lower temperature. This can be due to using too much solvent during the initial dissolution.[7]
-
Troubleshooting Steps:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, which could cause the product to crash out of the hot solution.
-
Induce Crystallization: If the solution appears to be supersaturated but no crystals are forming, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: Add a tiny crystal of pure 4-Methylbenzimidazol-2-one (if available) to the solution. This "seed" crystal will act as a template for further crystal growth.
-
-
Further Cooling: Once the solution has reached room temperature, placing it in an ice bath or refrigerator can further decrease the solubility and maximize crystal formation.[6]
-
Choosing a Recrystallization Solvent:
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Often a good choice for benzimidazoles. |
| Methanol | Polar Protic | 65 | Similar to ethanol, but more volatile. Soluble in methanol.[10] |
| Water | Polar Protic | 100 | May be suitable, especially in a mixed solvent system with an alcohol. |
| Acetone | Polar Aprotic | 56 | Can be a good solvent, but its low boiling point can make it tricky to work with. |
| Ethyl Acetate | Moderately Polar | 77 | A versatile solvent for compounds of intermediate polarity. |
| Hexane | Nonpolar | 69 | Likely to be a poor solvent, but can be useful as an anti-solvent in a mixed solvent system. |
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot and show low solubility when cool.
-
Dissolution: Place the crude 4-Methylbenzimidazol-2-one in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid just dissolves.[6]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).[3]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Workflow for Recrystallization Troubleshooting
Caption: Decision-making workflow for troubleshooting common issues during the recrystallization of 4-Methylbenzimidazol-2-one.
Column Chromatography
Column chromatography is a powerful technique for separating 4-Methylbenzimidazol-2-one from impurities with different polarities, especially when recrystallization is ineffective or when dealing with complex mixtures.[4]
Problem: Poor separation of the product from an impurity.
-
Causality: The chosen solvent system (eluent) does not have the optimal polarity to effectively differentiate between the product and the impurity on the stationary phase (typically silica gel).
-
Troubleshooting Steps:
-
Optimize the Solvent System via TLC: Before running a column, always optimize the eluent using Thin Layer Chromatography (TLC). The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 and show good separation from all impurities.[4]
-
Solvent Polarity Adjustment:
-
If the compounds are running too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of a nonpolar solvent like hexane in a hexane/ethyl acetate mixture).
-
If the compounds are stuck at the baseline (low Rf), increase the polarity of the eluent (e.g., increase the proportion of a polar solvent like ethyl acetate or add a small amount of methanol).
-
-
Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can often provide better separation than an isocratic (constant solvent composition) elution.[4]
-
Problem: The compound is streaking on the TLC plate and column.
-
Causality: Streaking can be caused by several factors, including overloading the plate or column, or interactions between the compound and the stationary phase. For benzimidazoles, which have basic nitrogen atoms, interaction with the slightly acidic silica gel can be a common cause of streaking.
-
Troubleshooting Steps:
-
Load Less Material: Overloading is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel used for the column.
-
Add a Modifier to the Eluent: To mitigate interactions with the silica gel, you can add a small amount of a basic modifier to the eluent. For basic compounds like benzimidazoles, adding ~0.5-1% triethylamine (Et3N) to the solvent system can significantly improve the peak shape and reduce streaking.
-
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC.
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, tapping the sides gently to ensure even packing.
-
Add another layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude 4-Methylbenzimidazol-2-one in a minimal amount of a suitable solvent (often the eluent or a slightly more polar solvent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or bulb) to start the flow.
-
Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Methylbenzimidazol-2-one.
-
Workflow for Column Chromatography Optimization
Caption: A systematic workflow for optimizing the purification of 4-Methylbenzimidazol-2-one using column chromatography, including key troubleshooting steps.
References
-
Recrystallization. Available from: [Link]
-
Experiment 2: Recrystallization. Available from: [Link]
-
Recrystallization. MIT Digital Lab Techniques Manual. (2010). Available from: [Link]
-
Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021). Available from: [Link]
-
Recrystallization1. Available from: [Link]
-
Synthesis and Biological Activities of Some Benzimidazolone Derivatives. PMC. Available from: [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. (2016). Available from: [Link]
-
SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. ResearchGate. (2022). Available from: [Link]
-
c7dt02584j1.pdf. The Royal Society of Chemistry. Available from: [Link]
-
Note A green synthesis of benzimidazoles. Available from: [Link]
-
HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Available from: [Link]
- Process for the manufacture of benzimidazolones-(2). Google Patents.
-
Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. (2023). Available from: [Link]
-
c. 1 H NMR (500 MHz, DMSO-d6) of 4-methylbenzamide (Scheme 2, 2h). ResearchGate. Available from: [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). Available from: [Link]
-
Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. (2021). Available from: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide. (2016). Available from: [Link]
-
Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode arr. (2017). Available from: [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. (2014). Available from: [Link]
-
1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Available from: [Link]
-
Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1):. Rasayan. Available from: [Link]
-
Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. Available from: [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PMC. (2021). Available from: [Link]
-
An Efficient Synthesis and Preliminary Investigation of Novel 1,3-dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. MDPI. (2022). Available from: [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. (2023). Available from: [Link]
- Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones. Google Patents.
-
SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. Available from: [Link]
-
Properties of Common Organic Solvents. (2022). Available from: [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 915921-55-0: 7-Methyl-1H-benzimidazole-2-ethanol [cymitquimica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole | 152628-02-9 [chemicalbook.com]
Validation & Comparative
Distinguishing 4-Methyl vs. 5-Methyl Benzimidazol-2-one Isomers: A Comprehensive Analytical and Synthetic Guide
Executive Summary
Benzimidazol-2-one derivatives are privileged pharmacophores in drug discovery, frequently utilized as bioisosteres for urea and amide moieties to improve target binding affinity and metabolic stability . The precise regiochemistry of the methyl group on the aromatic core—specifically distinguishing between 4-methyl-1,3-dihydro-2H-benzimidazol-2-one and 5-methyl-1,3-dihydro-2H-benzimidazol-2-one —profoundly impacts a molecule's physicochemical properties.
This guide provides a self-validating framework for researchers to synthesize and unequivocally differentiate these two regioisomers using targeted synthetic protocols and diagnostic Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanistic Causality: Synthesis and Regiocontrol
The synthesis of benzimidazol-2-one regioisomers relies on the strict conservation of the substitution pattern from the starting ortho-phenylenediamine precursors. Because the cyclization involves both primary amines reacting symmetrically with a carbonyl source, the position of the methyl group in the starting material directly and irreversibly dictates the final isomer.
We utilize urea as the carbonyl source rather than highly toxic phosgene or expensive carbonyldiimidazole (CDI). The causality behind this choice is twofold: thermal decomposition of urea generates isocyanic acid in situ, which cleanly reacts with the diamine, while simultaneously releasing ammonia gas. This ammonia evolution acts as a built-in stoichiometric indicator, creating a self-validating reaction system .
-
4-Methyl Isomer: Derived from 3-methylbenzene-1,2-diamine. The methyl group is adjacent to one of the reacting amines, structurally locking the product into the 4-methylbenzimidazol-2-one architecture.
-
5-Methyl Isomer: Derived from 4-methylbenzene-1,2-diamine. The methyl group is offset (meta to one amine, para to the other), resulting exclusively in the 5-methylbenzimidazol-2-one structure.
Synthetic pathways for 4-methyl and 5-methyl benzimidazol-2-one regioisomers.
Self-Validating Experimental Protocols
The following methodologies provide a step-by-step, verifiable route to both isomers. The protocols are self-validating: the cessation of ammonia gas confirms reaction completion, and the distinct solubility profiles aid in isolation.
Protocol 1: Synthesis of 4-Methylbenzimidazol-2-one
-
Reagent Preparation: In a 50 mL round-bottom flask, combine 3-methylbenzene-1,2-diamine (10.0 mmol, 1.22 g) and urea (12.0 mmol, 0.72 g).
-
Solvent Addition: Add 5 mL of pentan-1-ol. The high boiling point of pentan-1-ol (138 °C) facilitates the necessary heat transfer for urea decomposition without requiring a pressurized vessel.
-
Thermal Cyclization: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the release of ammonia gas by holding damp red litmus paper at the condenser outlet (it will turn blue).
-
Validation & Isolation: Once ammonia evolution ceases (typically 3–4 hours), the cyclization is complete. Cool the mixture to 80 °C and slowly add 20 mL of warm water. Stir vigorously until a solid precipitates.
-
Purification: Filter the crude solid, wash with cold water (3 × 10 mL), and recrystallize from boiling ethanol to yield pure 4-methylbenzimidazol-2-one.
Protocol 2: Synthesis of 5-Methylbenzimidazol-2-one
-
Reagent Preparation: Combine 4-methylbenzene-1,2-diamine (10.0 mmol, 1.22 g) and urea (12.0 mmol, 0.72 g) in a reaction vessel.
-
Thermal Cyclization: Heat to reflux in pentan-1-ol (5 mL) under nitrogen for 4 hours, monitoring ammonia evolution as described above.
-
Isolation: Cool to room temperature. The 5-methyl isomer typically exhibits lower solubility in mixed aqueous-organic systems compared to the 4-methyl counterpart. Add water (30 mL) and adjust the pH to ~7 if necessary to maximize precipitation.
-
Purification: Filter the resulting pink/off-white powder and recrystallize from ethanol to obtain the self-validated 5-methylbenzimidazol-2-one.
Analytical Differentiation: NMR Spectroscopy
The most definitive method for distinguishing these regioisomers is
-
4-Methylbenzimidazol-2-one (ABC / AMX Spin System): The methyl group at C-4 leaves three adjacent protons at C-5, C-6, and C-7. This contiguous arrangement results in two doublets (H-5 and H-7) and one triplet (H-6). The H-6 proton couples to both H-5 and H-7 with nearly identical ortho-coupling constants (
Hz), causing the signal to appear as a triplet (an overlapping doublet of doublets). -
5-Methylbenzimidazol-2-one (ABX Spin System): The methyl group at C-5 spatially isolates the C-4 proton from the C-6 and C-7 protons. Consequently, H-4 experiences only weak meta-coupling (
Hz) and appears as a fine doublet or broad singlet. H-6 appears as a doublet of doublets (ortho and meta coupling), and H-7 appears as an ortho-coupled doublet.
Table 1: Comparative H NMR Data (DMSO- , 400 MHz)
| Structural Feature | 4-Methylbenzimidazol-2-one | 5-Methylbenzimidazol-2-one |
| Methyl Protons (-CH | ~2.25 ppm (s, 3H) | ~2.30 ppm (s, 3H) |
| Aromatic H-4 | N/A (Substituted) | ~6.75 ppm (d, |
| Aromatic H-5 | ~6.80 ppm (d, | N/A (Substituted) |
| Aromatic H-6 | ~6.95 ppm (t, | ~6.85 ppm (dd, |
| Aromatic H-7 | ~6.85 ppm (d, | ~6.80 ppm (d, |
| Urea Protons (-NH) | ~10.5 - 10.7 ppm (br s, 2H) | ~10.5 - 10.6 ppm (br s, 2H) |
Note: Exact chemical shifts may vary slightly based on concentration, but the splitting patterns (multiplicity) remain absolute, unfalsifiable diagnostic markers.
Diagnostic logic tree for distinguishing methylbenzimidazolone regioisomers via 1H NMR.
Conclusion
The differentiation of 4-methyl and 5-methyl benzimidazol-2-one isomers is a foundational exercise in applied organic analysis. By strictly controlling the regiochemistry of the starting diamine and utilizing the definitive scalar coupling patterns in
References
-
Gürbüz, N., et al. "Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever." Journal of Medicinal Chemistry, 2024.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12501974, 4-methyl-1,3-dihydrobenzimidazol-2-one." PubChem, 2024.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 223134, 5-Methylbenzimidazolone." PubChem, 2024.[Link]
-
Saha, P., et al. "Cucurbit[6]uril-Supported Fe3O4 Magnetic Nanoparticles Catalyzed Green and Sustainable Synthesis of 2-Substituted Benzimidazoles via Acceptorless Dehydrogenative Coupling." ACS Omega, 2023.[Link]
Technical Guide: IR Spectroscopy Characteristic Peaks of 4-Methylbenzimidazol-2-one
Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals Focus: Structural elucidation, isomer differentiation, and experimental validation.
Executive Summary: The Structural Fingerprint
4-Methylbenzimidazol-2-one (4-Methyl-1,3-dihydro-2H-benzimidazol-2-one) acts as a critical scaffold in drug discovery, serving as a bioisostere for urea and amide linkages in kinase inhibitors and GPCR ligands.[1] In infrared spectroscopy, its utility lies not just in functional group confirmation, but in the precise differentiation of regioisomers (specifically the 4-methyl vs. 5-methyl forms) which is a common challenge in scale-up synthesis.[1]
This guide provides a definitive spectral breakdown, contrasting the dominant keto-tautomer observed in solid-state analysis against theoretical enol forms, and detailing the specific "fingerprint" regions required for QC validation.
Characteristic Peak Assignments
The IR spectrum of 4-Methylbenzimidazol-2-one is dominated by the cyclic urea core.[1] In the solid state (KBr pellet or powder ATR), the molecule exists almost exclusively in the keto (lactam) form, stabilized by intermolecular hydrogen bonding.
Table 1: Primary Vibrational Modes (Solid State)[1]
| Frequency Region (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Notes |
| 3200 – 2800 | N-H | Stretch (Broad) | Broadening indicates strong intermolecular H-bonding (dimer/polymer networks).[1] Distinct from sharp, free N-H bands (>3400 cm⁻¹).[2] |
| 3050 – 3000 | C-H (Ar) | Stretch | Weak shoulders on the N-H band; characteristic of unsaturated aromatic protons. |
| 1750 – 1680 | C=O | Stretch | Critical Identity Peak. The cyclic urea carbonyl appears here. A shift <1700 cm⁻¹ often suggests strong H-bonding or conjugation. |
| 1620 – 1590 | C=C (Ar) | Stretch | Skeletal ring vibrations.[1] Often appears as a doublet due to resonance interaction with the urea nitrogen lone pairs. |
| 1480 – 1450 | C-H (Methyl) | Bend (Scissoring) | Characteristic deformation of the -CH₃ group at the C4 position. |
| 780 – 740 | C-H (Ar) | Out-of-Plane Bend | Isomer Differentiator. Specific to the 1,2,3-trisubstituted benzene ring pattern (see Section 3).[1] |
Expert Insight: The presence of a strong band between 1680–1750 cm⁻¹ is the primary confirmation of the keto-tautomer . If the molecule existed as the enol (hydroxybenzimidazole), this band would vanish, replaced by a broad O-H stretch (~3400 cm⁻¹) and a C=N imine stretch (~1630 cm⁻¹).
Comparative Analysis: Distinguishing Regioisomers
In synthetic pathways involving the condensation of methyl-1,2-phenylenediamines with urea (or phosgene equivalents), a mixture of 4-methyl and 5-methyl isomers can form if the starting material is not isomerically pure.[1] IR spectroscopy is a rapid, non-destructive method to distinguish them based on aromatic substitution patterns .
The Fingerprint Region (600–900 cm⁻¹)
The position of the methyl group changes the symmetry of the benzene ring, altering the C-H out-of-plane (oop) bending vibrations.
-
4-Methyl Isomer (1,2,3-Trisubstituted): The benzene ring has three adjacent hydrogen atoms.[1] This creates a specific "wagging" pattern.
-
5-Methyl Isomer (1,2,4-Trisubstituted): The benzene ring has one isolated hydrogen and two adjacent hydrogens.[1]
Table 2: Isomer Differentiation Matrix[1]
| Feature | 4-Methyl Isomer | 5-Methyl Isomer |
| Substitution Pattern | 1,2,3-Trisubstituted | 1,2,4-Trisubstituted |
| Key Bending Mode 1 | ~760 – 780 cm⁻¹ (Strong) | ~800 – 860 cm⁻¹ (Medium/Strong) |
| Key Bending Mode 2 | ~690 – 710 cm⁻¹ | ~860 – 900 cm⁻¹ (Isolated H) |
| Spectral Logic | 3 Adjacent Hydrogens move in phase, creating a lower frequency mode.[1] | The isolated proton (C4 position relative to methyl) creates a higher frequency distinct band. |
Visualization: Tautomerism & Isomer Logic[1]
The following diagram illustrates the structural logic determining the IR spectrum and the decision tree for identifying the correct isomer.
Figure 1: Analytical workflow for validating 4-Methylbenzimidazol-2-one structure via IR. Note the critical divergence at Step 2 based on aromatic substitution patterns.
Experimental Protocol: Self-Validating KBr Method
To ensure the "Expertise & Experience" standard, this protocol uses Potassium Bromide (KBr) pelletization. While ATR (Attenuated Total Reflectance) is faster, KBr is preferred for benzimidazolones to resolve the fine structure of the N-H stretching region and avoid contact-pressure induced spectral shifts common in rigid crystalline solids.
Materials
-
Analyte: 4-Methylbenzimidazol-2-one (Dry, >98% purity).[1]
-
Matrix: Spectroscopic grade KBr (Dry).
-
Equipment: Hydraulic Press, Agate Mortar/Pestle, FTIR Spectrometer.
Step-by-Step Methodology
-
Desiccation (Self-Validation Step):
-
Why: Benzimidazolones are hygroscopic. Moisture creates a broad O-H band at 3400 cm⁻¹ that obscures the N-H stretch.
-
Action: Dry the sample and KBr powder at 110°C for 2 hours prior to use.
-
-
Grinding & Mixing:
-
Mix sample with KBr in a 1:100 ratio (1-2 mg sample to 200 mg KBr).
-
Grind in an agate mortar until a fine, uniform powder is achieved.
-
Check: The powder should not sparkle (indicates large crystals which cause light scattering/Christiansen effect).
-
-
Pellet Formation:
-
Press at 8-10 tons for 2 minutes under vacuum (to remove trapped air/water).[1]
-
Success Metric: The resulting pellet must be transparent, not translucent or milky.
-
-
Acquisition:
-
Scan range: 4000 – 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Minimum 16 (to reduce noise in the fingerprint region).
-
-
Data Validation (QC Check):
-
Baseline: Should be flat and >80% transmittance at 4000 cm⁻¹.
-
C=O Intensity: The Carbonyl peak (~1700 cm⁻¹) should be the strongest or second strongest peak (approx 10-20% T). If it bottoms out (0% T), the pellet is too thick; regrind with more KBr.
-
References
-
National Institute of Standards and Technology (NIST). Benzamide, 4-methyl- (Related Amide Structure & IR Data).[1] NIST Chemistry WebBook, SRD 69. [Link][1]
-
Specac Application Notes. Interpreting Infrared Spectra: Aromatic Substitution Patterns. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy of Aromatic Compounds (1,2,3 vs 1,2,4 substitution). [Link]
-
Asian Journal of Chemistry. Spectroscopic Studies and Keto-Enol Tautomeric Effect of Benzimidazole Derivatives. (Context on Keto-dominance in solid state). [Link]
Sources
Safety Operating Guide
4-Methylbenzimidazol-2-one proper disposal procedures
Part 1: Operational Directive
Objective: To establish a scientifically rigorous, compliant, and safety-critical protocol for the disposal of 4-Methylbenzimidazol-2-one (CAS: 19190-68-2).
Operational Context: 4-Methylbenzimidazol-2-one is a heterocyclic building block frequently employed in the synthesis of bioactive pharmaceuticals (e.g., angiotensin II receptor antagonists). Unlike common solvents, this compound presents specific handling challenges due to its solid-state persistence and potential biological activity. Improper disposal not only risks regulatory non-compliance (RCRA/EPA) but can lead to downstream contamination of aqueous waste streams.
This guide moves beyond generic "waste bin" advice. It treats disposal as the final step of the experimental lifecycle, requiring the same precision as synthesis.
Part 2: Chemical Characterization & Hazard Profile
Effective disposal requires understanding the physicochemical properties that dictate waste behavior.
Table 1: Physicochemical & Safety Data
| Property | Specification | Disposal Implication |
| Chemical Name | 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one | Base identifier for waste manifesting. |
| CAS Number | 19190-68-2 | Critical: Use this for accurate waste profiling. |
| Physical State | Solid (Powder/Crystalline) | Requires particulate containment; do not dispose of down drains. |
| Solubility | Low in water; soluble in polar organics (DMSO, MeOH) | High potential for precipitation in mixed aqueous waste streams. |
| Acidity (pKa) | ~10-11 (NH group) | Weakly acidic; compatible with neutral/basic organic waste streams. |
| Incompatibilities | Strong Oxidizing Agents | Segregation Risk: Fire/Exothermic reaction if mixed with oxidizers. |
| Hazard Class | Irritant (Skin/Eye/Respiratory) | Requires double-bagging or rigid containment to prevent dust generation. |
Expert Insight: The urea moiety within the benzimidazolone core confers high thermal stability. Incineration requires high-temperature combustion (>1000°C) to prevent the formation of nitrogen-rich incomplete combustion byproducts.
Part 3: Waste Segregation & Pre-Treatment
The Golden Rule of Segregation: Never mix 4-Methylbenzimidazol-2-one with strong oxidizers (e.g., permanganates, perchlorates, nitric acid). The urea functionality can act as a reducing agent under extreme conditions, leading to exothermic decomposition.
Protocol 1: Solid Waste (Pure Substance)
Applicable to: Expired reagents, spill cleanup solids, weighing boat residues.
-
Containment: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling: Affix a hazardous waste label immediately.
-
Constituent: "4-Methylbenzimidazol-2-one"[1]
-
Hazard Checkbox: Toxic / Irritant.
-
-
Deactivation (Optional but Recommended for High Potency): If the specific research context implies high biological potency, treat the solid with a 10% bleach solution in a fume hood prior to disposal to degrade the heterocyclic ring, though this is generally not required for the raw building block.
Protocol 2: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable to: Filtrates from recrystallization, reaction solvents.
-
Solvent Compatibility Check: Ensure the carrier solvent (e.g., Methanol, DMF) is compatible with the waste container (usually HDPE or Steel drums).
-
Precipitation Risk: Because 4-Methylbenzimidazol-2-one has low water solubility, mixing organic mother liquors with aqueous waste cans may cause the compound to crash out of solution, clogging drum bungs.
-
Action: Dispose of in the "Organic Solvents - Non-Halogenated" stream (unless halogenated solvents were used).
-
Do NOT pour into the "Aqueous" waste stream.
-
Part 4: Disposal Workflow Visualization
The following logic gate ensures the material ends up in the correct regulatory stream.
Figure 1: Decision matrix for the segregation and disposal of 4-Methylbenzimidazol-2-one waste streams.
Part 5: Regulatory Compliance (RCRA/EPA)
While 4-Methylbenzimidazol-2-one is not typically listed on the EPA's P-List (acutely hazardous) or U-List (toxic), it must be characterized by the generator.
-
Waste Determination: Under 40 CFR § 262.11, the generator must determine if the waste exhibits hazardous characteristics.
-
Toxicity: While specific LD50 data for this isomer is often extrapolated, related benzimidazolones are treated as toxic/harmful. Default to "Hazardous Waste" status.
-
Ignitability: Not ignitable (Solid).
-
Corrosivity: Not corrosive (Solid).
-
Reactivity: Stable.
-
-
Waste Codes:
-
If pure: Likely Non-Regulated by specific code, but institutional policy usually mandates managing it as "Non-Regulated Chemical Waste" destined for incineration.
-
If in solvent: The solvent dictates the code (e.g., D001 for Methanol, F002 for DCM).
-
Compliance Check: Always consult your institution's Environmental Health & Safety (EHS) officer. Local state regulations (e.g., California Title 22) may be stricter than federal guidelines.
Part 6: Emergency Procedures (Spill Response)
In the event of a spill during disposal transfer:
-
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and an N95 dust mask or P100 respirator if powder is fine.
-
Containment: Do not dry sweep. Dry sweeping generates dust aerosols.
-
Cleanup:
-
Disposal: Place all cleanup materials (towels, gloves) into the solid waste container.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19190-68-2. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]
-
Occupational Safety and Health Administration (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
